1-Bromo-2,4-dimethoxy-5-nitrobenzene
Overview
Description
1-Bromo-2,4-dimethoxy-5-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO4 . It is also known by other names, including 2-Bromo-4,5-dimethoxynitrobenzene and 4-Bromo-5-nitroveratrole . The compound’s empirical formula indicates its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. It is a yellow crystalline solid with a molecular weight of approximately 262.06 g/mol .
Synthesis Analysis
The synthesis of this compound involves bromination of 2,4-dimethoxy-5-nitrobenzene. The bromination reaction typically occurs at the ortho position relative to the nitro group. Various methods can be employed for this synthesis, including the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to achieve high selectivity and yield .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with two methoxy (–OCH3) groups at positions 2 and 4, a nitro group (–NO2) at position 5, and a bromine atom (–Br) at position 1. The arrangement of these functional groups influences its chemical properties and reactivity .
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
1-Bromo-2,4-dimethoxy-5-nitrobenzene has been identified as an intermediate in the synthesis of various pharmaceutical compounds. For instance, its derivative, 1-(2-Bromoethoxy)-4-nitrobenzene, serves as an intermediate in the production of dofetilide, a medication used to treat arrhythmia. The synthesis process involves the Williamson Reaction, where the impact of factors like reaction temperature, solvent, time, and proportion are critical (Zhai Guang-xin, 2006).
Role in Nucleophilic Aromatic Substitution Reactions
The compound plays a significant role in nucleophilic aromatic substitution reactions. Research shows that reactions involving similar compounds, such as o-bromo- and p-chloro-nitrobenzenes, result in the formation of nitrobenzene under specific conditions. These reactions involve complex intermediates, including hydride Meisenheimer adducts, indicating the compound's involvement in intricate chemical processes (Gold, Miri, & Robinson, 1980).
Reactivity in Ionic Liquids
A study on the reactivity of a related compound, 1-bromo-4-nitrobenzene, in ionic liquids like N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, reveals that its radical anions are quite reactive. This finding is significant as it contrasts with behavior in conventional non-aqueous solvents, such as acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide, thus highlighting the unique reactivity of such compounds in different mediums (Ernst et al., 2013).
Fungicidal Properties
Derivatives of this compound have been investigated for their fungicidal properties. For example, compounds like (phenylthio)acetohydroxamic acids, synthesized from similar nitrobenzenes, demonstrate fungicidal effectiveness against fungi like Aspergillus niger and Rhizoctonia solani (ZAYED et al., 1965).
Electrochemical Studies
Electrochemical studies of halonitrobenzenes, including compounds structurally related to this compound, have shown that these compounds undergo specific reactions at carbon cathodes. These findings are relevant for understanding the electrochemical behavior and potential applications of such compounds in various fields (Kitagawa, Layloff, & Adams, 1963).
Properties
IUPAC Name |
1-bromo-2,4-dimethoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAUKWKZKRKWBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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